Tert-butyl 3-amino-3-propylazetidine-1-carboxylate
Description
Properties
Molecular Formula |
C11H22N2O2 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl 3-amino-3-propylazetidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O2/c1-5-6-11(12)7-13(8-11)9(14)15-10(2,3)4/h5-8,12H2,1-4H3 |
InChI Key |
CSGZUVOFVRUKIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CN(C1)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Alkylation of Tert-butyl 3-aminoazetidine-1-carboxylic Acid
Coupling Reactions Using Carbodiimide Chemistry
In some protocols, tert-butyl 3-aminoazetidine-1-carboxylate is used as an intermediate for further functionalization via amide bond formation, which may parallel the synthesis of tert-butyl 3-amino-3-propylazetidine-1-carboxylate:
Representative Example of Alkylation Reaction
A typical reaction involves treating tert-butyl 3-aminoazetidine-1-carboxylic acid with propyl bromide in the presence of potassium carbonate in dimethylformamide at 20°C for 16 hours under nitrogen atmosphere. The reaction mixture is then extracted with ethyl acetate, washed, dried, and purified by column chromatography to yield this compound with approximately 69% yield.
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H NMR and ^13C NMR are used to confirm the chemical structure and purity of the product. Characteristic signals include tert-butyl group singlets around 1.4 ppm and azetidine ring protons in the 3.5–4.5 ppm range.
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity and monitor reaction progress.
- Mass Spectrometry (MS) : Confirms molecular weight, with the molecular ion peak at m/z 214.3 (M+).
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- The tert-butyl protecting group is stable under the alkylation conditions, allowing selective modification at the amino position without deprotection.
- Reaction yields vary depending on the alkylating agent and reaction conditions but typically range from 60% to 70%.
- Purification by silica gel chromatography is effective for isolating the desired product.
- The compound’s stability and functional groups make it a valuable intermediate in medicinal chemistry for synthesizing azetidine-based pharmacophores.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is cleaved under acidic conditions to generate the free amine. In a representative procedure (Ambeed, 2020), treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 2 hours quantitatively removes the Boc group, yielding 3-amino-3-propylazetidine as a trifluoroacetate salt . This reaction is critical for subsequent functionalization of the amine.
Example Protocol
| Reagents/Conditions | Details | Yield | Source |
|---|---|---|---|
| TFA/DCM (1:1), 2 h, 20°C | Boc cleavage to free amine; isolated as TFA salt | 100% |
Amide Bond Formation
The primary amine undergoes coupling with carboxylic acids using carbodiimide reagents. In one study, EDCI/HOBt-mediated coupling with (3-trifluoromethyl-benzoylamino)-acetic acid in DCM produced an amide derivative in 80% yield .
Reaction Table
| Carboxylic Acid | Coupling Reagents | Solvent | Time | Yield | Source |
|---|---|---|---|---|---|
| (3-Trifluoromethyl-benzoyl)acetic acid | EDCI, HOBt, TEA | DCM | 4 h | 80% | |
| General acids | EDCI, DMAP | THF | 16 h | 69% |
Mechanistic Insight
The reaction proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, followed by nucleophilic attack by the amine. Triethylamine (TEA) or DMAP is used to neutralize HCl generated during the process .
Selective Functionalization
The Boc group’s stability under basic conditions enables selective modification of the amine. For example, the patent WO2009133778A1 describes base-mediated deprotection of analogous tert-butyl carbamates at 50–120°C, though this method has not been explicitly reported for the target compound .
Limitations and Challenges
-
Steric Hindrance : The propyl substituent at the 3-position may reduce reactivity in nucleophilic substitutions.
-
Side Reactions : Prolonged exposure to strong acids during Boc deprotection can lead to azetidine ring strain release or decomposition.
Scientific Research Applications
Chemistry: Tert-butyl 3-amino-3-propylazetidine-1-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is used to study the interactions of azetidine derivatives with biological macromolecules. It is also used in the development of enzyme inhibitors and receptor modulators.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities, such as antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-3-propylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, tert-butyl 3-amino-3-propylazetidine-1-carboxylate is compared below with structurally related compounds, focusing on molecular features, stability, and applications.
Table 1: Key Properties of this compound and Analogues
Structural and Functional Differences
This strain may also reduce thermal stability relative to pyrrolidine analogs . The propyl substituent in the target compound increases hydrophobicity compared to the hydroxymethyl and methoxyphenyl groups in the pyrrolidine derivative from , influencing solubility and binding affinity in drug design .
Protective Group Utility :
- The tert-butyl carbamate group in all listed compounds serves as a protective moiety for amines, enabling selective deprotection under acidic conditions. However, steric hindrance from the propyl group in the target compound may slow deprotection kinetics compared to less bulky analogs .
Applications: Azetidine derivatives are increasingly favored in medicinal chemistry for their conformational rigidity, which can improve target selectivity. In contrast, pyrrolidine derivatives (e.g., tert-butyl 3-aminopyrrolidine-1-carboxylate) are more commonly used in peptide mimics due to their natural prevalence in bioactive molecules .
Research Findings and Data Limitations
- Crystallography: The SHELX software suite () is widely used for structural determination of such compounds.
- Safety and Handling: The MSDS for the pyrrolidine derivative () indicates low acute toxicity and stability under standard conditions. By analogy, the target compound likely requires similar precautions (e.g., ventilation, PPE), though its amino group may pose additional reactivity risks .
Biological Activity
Tert-butyl 3-amino-3-propylazetidine-1-carboxylate (CAS Number: 325775-44-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, synthesis, and related research findings.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl 3-(aminomethyl)azetidine with various reagents under controlled conditions. For instance, one method includes the use of hydrogen chloride in ethanol to produce the hydrochloride salt, which can then be converted into the free base form through subsequent reactions in inert atmospheres .
Toxicity and Safety Profile
Initial studies indicate that this compound exhibits some level of toxicity. According to PubChem, it is classified as harmful if swallowed (H302) and causes skin irritation (H315) . This necessitates careful handling and consideration in therapeutic applications.
Pharmacological Potential
Research has suggested that compounds similar to this compound may exhibit neuroprotective properties. For example, studies on related azetidine derivatives have shown promise in treating neurodegenerative diseases by acting on dopamine receptors . The structural similarities suggest that this compound could potentially interact with similar biological pathways.
Case Studies and Research Findings
- Neuroprotective Effects : A study highlighted the neuroprotective effects of azetidine derivatives in models of Parkinson's disease, showing that they could enhance dopaminergic activity and protect against neuronal loss .
- Structure-Activity Relationship (SAR) : Research into SAR for azetidine compounds has demonstrated that modifications at the nitrogen atom can significantly influence receptor affinity and selectivity, particularly for D2 and D3 dopamine receptors .
- Synthetic Pathways : Various synthetic routes have been explored to optimize yields and purity of this compound, suggesting a robust interest in its chemical manipulation for enhanced biological activity .
Data Table: Comparative Biological Activities
Q & A
Q. How to apply QM/MM simulations in studying reaction mechanisms?
- Methodology :
- Hybrid Modeling : Combine quantum mechanics (QM) for active sites (e.g., azetidine ring) with molecular mechanics (MM) for the solvent environment.
- Software : Use Gaussian or ORCA for QM, integrated with AMBER or CHARMM for MM.
- Validation : Compare simulated activation energies with experimental kinetic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
